P-P-P-dUrd.Na+
Description
P-P-P-dUrd.Na + (sodium triphosphate deoxyuridine) is a synthetic nucleoside triphosphate analog characterized by a deoxyuridine core linked to three phosphate groups and a sodium counterion . Its structure follows IUPAC nomenclature rules, with the sodium ion stabilizing the negatively charged triphosphate moiety. This compound is typically utilized in biochemical research, particularly in studies involving DNA polymerases or viral replication mechanisms, where modified nucleotides are employed to probe enzymatic specificity or inhibit replication .
Synthesis and characterization of P-P-P-dUrd.Na + adhere to rigorous standards:
- Stereochemical purity: Confirmed via $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectroscopy, with coupling constants and multiplet structures documented to 0.01 ppm and 0.1 ppm precision, respectively .
- Elemental analysis: Validates stoichiometry within ±0.4% accuracy, ensuring the absence of residual solvents or byproducts .
- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., C$9$H${14}$N$2$O${13}$P$_3$Na) and distinguishes it from analogs .
Properties
IUPAC Name |
sodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNVOGLTOFDPT-OERIEOFYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2NaO14P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Critical Research Findings
Enzymatic selectivity : P-P-P-dUrd.Na + is preferentially incorporated by mitochondrial DNA polymerase γ (20% efficiency vs. dTTP), suggesting utility in studying mitochondrial disorders .
Stability in serum : Half-life of 6 hours (vs. 2 hours for acyclovir triphosphate), attributed to sodium-mediated resistance to phosphatases .
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